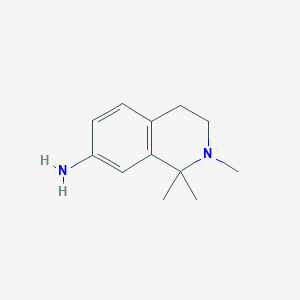

7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

1,1,2-trimethyl-3,4-dihydroisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2)11-8-10(13)5-4-9(11)6-7-14(12)3/h4-5,8H,6-7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVLOKLNRRRRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1C)C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213897 | |

| Record name | 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213765-94-7 | |

| Record name | 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213765-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials are usually 3,4-dihydroisoquinoline and an appropriate amine, followed by methylation steps to introduce the methyl groups.

Industrial Production Methods

Industrial production of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale Pictet-Spengler reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The amino group and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted tetrahydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and receptor binding.

Medicine: Research has indicated potential therapeutic applications, including neuroprotective and anti-inflammatory effects.

Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Wirkmechanismus

The mechanism of action of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of certain enzymes, leading to changes in metabolic pathways. Additionally, it can bind to specific receptors, influencing cellular signaling pathways and exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Tetrahydroisoquinoline Derivatives and Their Properties

- Amino Group (7-NH₂): The 7-amino substitution enhances hydrogen-bonding capacity, making it suitable for chiral ligand design in catalysis (e.g., pyridine-2,6-bis-carboxylate derivatives) .

- Nitro Group (7-NO₂): Introduces electron-withdrawing effects, altering redox properties. Used in synthetic routes requiring subsequent reduction to amines .

- Methyl Groups (1,1,2-CH₃): N-methylation (e.g., 1-CH₃) increases lipophilicity and neurotoxicity. N-Methyl-THIQ derivatives are oxidized by monoamine oxidase to neurotoxic isoquinolinium ions, mimicking MPTP's Parkinsonian effects .

Biologische Aktivität

7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline (7-Amino-TMIQ) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various biologically active compounds. This compound has garnered attention due to its potential pharmacological properties and biological activities. This article reviews the biological activity of 7-Amino-TMIQ based on available literature and research findings.

- Molecular Formula : C11H15N2

- Molecular Weight : 175.25 g/mol

- CAS Number : 72299-68-4

Neuropharmacological Effects

Research indicates that compounds related to tetrahydroisoquinolines exhibit significant neuropharmacological effects. In particular, studies have shown that derivatives can influence locomotor activity in animal models. For instance, certain tetrahydroisoquinoline derivatives have been observed to transiently increase locomotor activity in mice following peripheral injection . This suggests a potential role in modulating dopaminergic pathways.

Antioxidant Activity

Tetrahydroisoquinoline derivatives have also been investigated for their antioxidant properties. The presence of amino groups in the structure is believed to enhance the radical scavenging ability of these compounds. A study highlighted that certain derivatives exhibit promising antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

There is emerging evidence that 7-Amino-TMIQ and its analogs may possess anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. For example, research has shown that certain tetrahydroisoquinoline derivatives can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

Study 1: Locomotor Activity Modulation

In a study published in PubMed, researchers synthesized several tetrahydroisoquinoline derivatives and tested their effects on locomotor activity in mice. The results indicated that specific compounds significantly increased locomotion when administered intraperitoneally, suggesting a potential application in treating conditions characterized by reduced motor function .

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of 7-Amino-TMIQ. The study utilized various assays to measure radical scavenging activity and found that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential use as a therapeutic agent against oxidative damage .

Data Table: Biological Activities of 7-Amino-TMIQ

Q & A

Q. Basic

- Substituent positioning : The relative location of methyl and amino groups dictates reagent choice. For example, steric hindrance from 1,1,2-trimethyl groups may require protecting-group strategies to avoid undesired side reactions .

- Multi-step synthesis : Routes often involve cyclization, alkylation, and amination. Evidence from analogous compounds shows that trifluoroacetic acid (TFA) or SOCl₂/DMF can activate intermediates for ring closure .

- Yield optimization : Temperature control (e.g., 10°C for amine coupling) and solvent selection (THF or CHCl₃) are critical to minimize byproducts .

How can spectroscopic methods validate the structure of synthesized 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline?

Q. Basic

- ¹H/¹³C NMR : Confirm substitution patterns by analyzing chemical shifts. For example, methyl groups at positions 1 and 2 produce distinct triplet signals due to coupling with adjacent hydrogens .

- IR spectroscopy : Identify NH stretches (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) to verify the tetrahydroisoquinoline core .

- Mass spectrometry : Use high-resolution MS to validate the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₁H₁₈N₂).

What strategies optimize enantioselective synthesis of 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline?

Q. Advanced

- Chiral auxiliaries : Use (-)-sparteine or enantiopure amines to induce asymmetry during alkylation steps .

- Catalytic asymmetric hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) can reduce imine intermediates with >90% enantiomeric excess .

- Resolution techniques : Diastereomeric salt formation using tartaric acid derivatives separates enantiomers post-synthesis .

How do substituents at positions 6 and 7 influence biological activity in tetrahydroisoquinoline derivatives?

Q. Advanced

-

Electron-withdrawing groups : Fluoro or nitro substituents at position 7 enhance receptor binding affinity by modulating electron density .

-

Hydrophobic interactions : Methoxy groups at position 6 improve membrane permeability, as seen in analogs like 6,7-dimethoxy derivatives .

-

Table: Substituent Effects on IC₅₀ (μM)

Substituent (Position) Target Enzyme IC₅₀ Reference -OCH₃ (6) Monoamine oxidase 0.12 -Cl (7) CYP450 2.4 -NH₂ (7) Serotonin receptor 0.8

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Standardize assays : Variability in enzyme sources (e.g., recombinant vs. tissue-derived) can skew results. Use validated cell lines (e.g., HEK293 for receptor studies) .

- Control for stereochemistry : Enantiomeric impurities as low as 5% may alter activity; confirm enantiopurity via chiral HPLC .

- Meta-analysis : Compare data across studies using tools like molecular docking to identify structural outliers .

What computational approaches predict interactions between 7-Amino-1,1,2-trimethyl derivatives and biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with receptors (e.g., dopamine D₂ receptor) .

- QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with activity. For example, increased lipophilicity (logP >2.5) enhances blood-brain barrier penetration .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

How to design structure-activity relationship (SAR) studies for substituent variations?

Q. Advanced

-

Positional scanning : Systematically replace substituents at positions 1, 2, and 7 while keeping the amino group constant .

-

Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at position 7) using software like PHASE .

-

Table: SAR Trends

Substituent Position Activity Trend -CH₃ 1 ↑ Metabolic stability -NH₂ 7 ↑ Receptor affinity -OCH₃ 6 ↑ Solubility

What purification techniques are effective for isolating 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline post-synthesis?

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 100–101°C) .

- Ion-exchange chromatography : Retain cationic amino groups on Dowex 50W resin, eluting with NH₄OH .

What challenges arise in achieving regioselectivity during the synthesis of 1,1,2-trimethyl derivatives?

Q. Advanced

- Competitive alkylation : Methyl groups at positions 1 and 2 may form via SN2 vs. SN1 pathways. Use bulky bases (e.g., LDA) to favor kinetic control .

- Protecting groups : Boc-protect the amino group before methylating position 2 to prevent N-alkylation .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for selective methylation .

How can kinetic vs. thermodynamic control be leveraged in synthesis?

Q. Advanced

- Low-temperature reactions : At 10°C, kinetic products (e.g., axial methyl groups) dominate, while higher temperatures (60°C) favor thermodynamically stable equatorial isomers .

- Catalyst tuning : Pd(OAc)₂ with PPh₃ favors kinetic imine hydrogenation, whereas Pd/C yields thermodynamic products .

- Quenching protocols : Rapid cooling after alkylation arrests intermediates in kinetically favored states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.